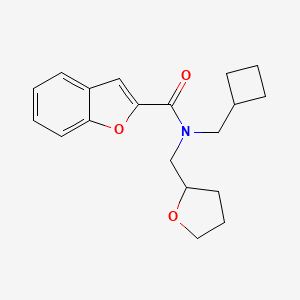
N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide involves its binding to specific receptors in the brain. It has been found to act as a sigma-1 receptor agonist and a CB1 receptor antagonist. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. The CB1 receptor is primarily involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide has been found to produce various biochemical and physiological effects in the body. It has been shown to modulate the release of certain neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. It has also been found to have anti-inflammatory and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide in lab experiments is its high selectivity and potency for certain receptors in the brain. This makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide. One potential direction is the development of drugs based on this compound for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is the exploration of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on various cellular and molecular processes in the brain.
Synthesemethoden
The synthesis of N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide involves the reaction of cyclobutylmethylamine, tetrahydrofuran-2-carboxylic acid, and 1-benzofuran-2-carbonyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in a suitable solvent, such as dichloromethane or tetrahydrofuran, at a specific temperature and for a specified time.
Wissenschaftliche Forschungsanwendungen
N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent and selective binding to certain receptors in the brain, such as the sigma-1 receptor and the cannabinoid CB1 receptor. This makes it a promising candidate for the development of drugs for the treatment of various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-19(18-11-15-7-1-2-9-17(15)23-18)20(12-14-5-3-6-14)13-16-8-4-10-22-16/h1-2,7,9,11,14,16H,3-6,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWRTRUBKKGOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(CC2CCCO2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

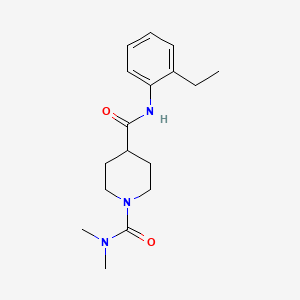
![2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid](/img/structure/B5493401.png)
![1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5493409.png)
![10-{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}-10H-phenothiazine](/img/structure/B5493411.png)
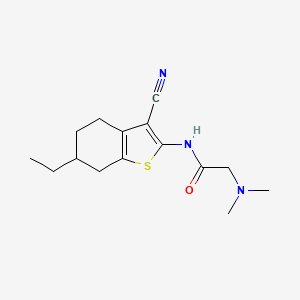
![N-(2,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5493418.png)
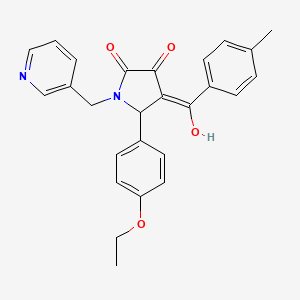

![2-(3-fluoro-4-methylphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]acetamide](/img/structure/B5493440.png)
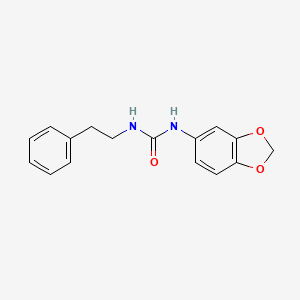
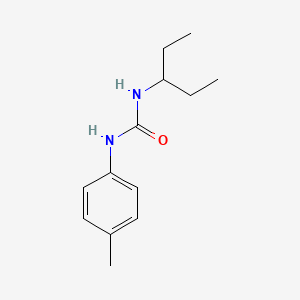

![N-(4-methoxybenzyl)-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5493485.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5493492.png)